molecular formula C5H6OS B153580 2-Thiophenemethanol CAS No. 636-72-6

2-Thiophenemethanol

Cat. No.: B153580
CAS No.: 636-72-6
M. Wt: 114.17 g/mol
InChI Key: ZPHGMBGIFODUMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiophenemethanol is an organic compound with the molecular formula C5H6OS. It is a derivative of thiophene, where a hydroxymethyl group is attached to the second carbon of the thiophene ring. This compound is known for its clear, colorless to light yellow liquid appearance and is used as a building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Thiophenemethanol can be synthesized through several methods. One common method involves the reduction of 2-thiophenecarboxaldehyde using reducing agents such as sodium borohydride (NaBH4) in the presence of methanol. The reaction typically proceeds under mild conditions and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 2-thiophenecarboxaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures. The reaction is efficient and scalable, making it suitable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium on carbon (Pd/C)

Major Products:

Mechanism of Action

The mechanism of action of 2-thiophenemethanol involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. The hydroxymethyl group attached to the thiophene ring allows for easy modification, enabling the formation of a wide range of derivatives. These derivatives can interact with different molecular targets and pathways, depending on their specific functional groups and structures .

Comparison with Similar Compounds

2-Thiophenemethanol can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific functional group arrangement, which allows for diverse chemical reactivity and the formation of various derivatives. This versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6OS/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGMBGIFODUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212979
Record name 2-Thienylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Clear colourless to yellow liquid; Savoury roasted aroma with coffee notes
Record name Thiophene-2-methanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17462
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Thienylmethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

206.00 to 207.00 °C. @ 760.00 mm Hg
Record name 2-Thiophenemethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Thienylmethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.205-1.215 (20°)
Record name 2-Thienylmethanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2088/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.02 [mmHg]
Record name Thiophene-2-methanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/17462
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

636-72-6
Record name 2-Thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=636-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thienylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiophenemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89695
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Thienylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thiophene-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-THIENYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279633QQ3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Thiophenemethanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032993
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Thiophenemethanol
Reactant of Route 2
2-Thiophenemethanol
Reactant of Route 3
2-Thiophenemethanol
Reactant of Route 4
2-Thiophenemethanol
Reactant of Route 5
2-Thiophenemethanol
Reactant of Route 6
Reactant of Route 6
2-Thiophenemethanol
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Thiophenemethanol?

A1: this compound has the molecular formula C5H6OS and a molecular weight of 114.17 g/mol. [, , , , , , , , , , , ]

Q2: Can you describe the spectroscopic data available for this compound?

A2: While the provided abstracts don't detail specific spectroscopic data, typical characterization techniques include:

    Q3: How does this compound contribute to the synthesis of Sulfur-doped materials?

    A3: this compound serves as a sulfur source in synthesizing sulfur-doped materials like mesoporous carbon. [, , , ] During high-temperature carbonization, the sulfur atom from this compound is incorporated into the carbon framework, modifying its electrochemical properties. This doping enhances the material's performance in applications like supercapacitors and lithium-ion batteries.

    Q4: Can this compound be used in catalytic reactions?

    A4: Yes, this compound can act as a reactant in catalytic reactions. For example, it has been used in Manganese-catalyzed dehydrogenative coupling reactions with ketones to synthesize thiophene-substituted ketones. [] These reactions offer an efficient and greener route to valuable organic compounds.

    Q5: How does the presence of this compound affect the Maillard reaction?

    A5: Studies on Maillard model reaction systems (L-cysteine and D-xylose) demonstrate that the addition of (E)-2-octenal significantly influences the volatile products formed. [] This suggests that this compound, as a structurally similar compound, may also impact the Maillard reaction by altering the formation pathways and concentrations of volatile compounds.

    Q6: Are there applications for this compound in electrochemistry?

    A6: Research highlights the use of this compound in synthesizing electrocatalytically active materials. For instance, it's been employed in creating sulfur-doped ordered mesoporous carbon hollow spheres. [] These spheres demonstrate high catalytic activity for the oxygen reduction reaction (ORR) in alkaline media, proving potentially valuable for fuel cell applications.

    Q7: How does this compound contribute to the fabrication of SERS-active nanomaterials?

    A7: this compound acts as a reducing agent in the facile preparation of SERS-active, nanogap-rich gold nanoleaves. [] This simple synthesis at room temperature yields flat, sheet-like Au nanoleaves with numerous nanogap hotspots. These hotspots, combined with the high-index facets of the nanoleaves, contribute to their enhanced Surface-Enhanced Raman Scattering (SERS) activity.

    Q8: Can this compound be used in the synthesis of metal complexes?

    A8: Yes, this compound can be used as a ligand in the synthesis of metal complexes. For example, it forms a copper(II) complex with a dinuclear structure, as demonstrated by the crystal structure of (μ-Cl)2[CuCl(κ2-N,N-Hpyet)]2. [] This complex exhibits catalytic activity in the aerobic oxidation of benzyl alcohol derivatives and other alcohols to their corresponding aldehydes.

    Q9: What about applications in fluorescent reagent development?

    A9: Derivatives of this compound, specifically 5-(4-Pyridyl)-2-thiophenemethanol, have been investigated as fluorescent reagents for carboxylic acid determination using HPLC. [, ] The reagent reacts with carboxylic acids to form fluorescent esters, enabling their sensitive detection and quantification.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.